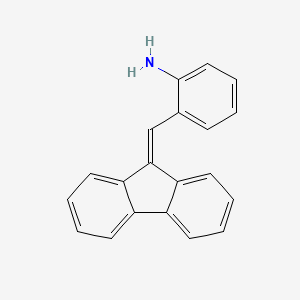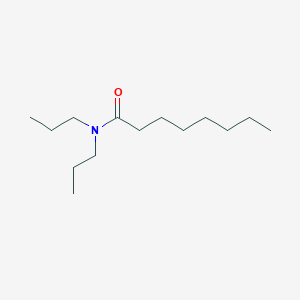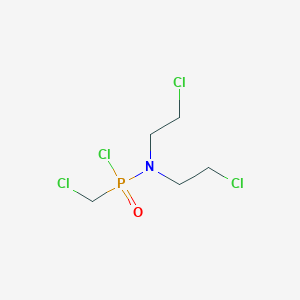![molecular formula C11H14O2 B14003240 3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
3-(Spiro[2.5]octan-6-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Spiro[2.5]octan-6-yl)propiolic acid is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.22 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single carbon atom. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a cyclopropane derivative with a suitable alkyne under specific conditions . The reaction conditions often include the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-(Spiro[2.5]octan-6-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolic acid group into an alcohol or alkane, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
3-(Spiro[2.5]octan-6-yl)propiolic acid has several applications in scientific research:
Biology: The unique structure of this compound makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(Spiro[2.5]octan-6-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
3-(Spiro[2.5]octan-6-yl)propiolic acid can be compared with other spirocyclic compounds, such as spiro[cyclopropane-1,2′-steroids] and spirocyclic oxindoles . These compounds share the spirocyclic core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its propiolic acid group, which imparts distinct reactivity and potential applications. Similar compounds include:
- Spiro[cyclopropane-1,2′-steroids]
- Spirocyclic oxindoles
- Spiro-flavonoids
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-spiro[2.5]octan-6-ylprop-2-ynoic acid |
InChI |
InChI=1S/C11H14O2/c12-10(13)2-1-9-3-5-11(6-4-9)7-8-11/h9H,3-8H2,(H,12,13) |
InChI Key |
RALDZAPVOLBWTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C#CC(=O)O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


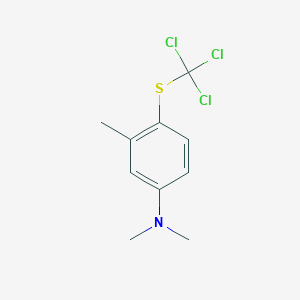

![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
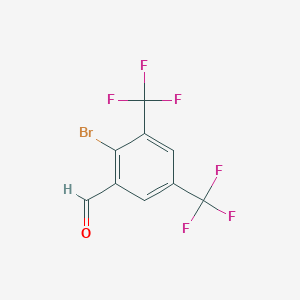
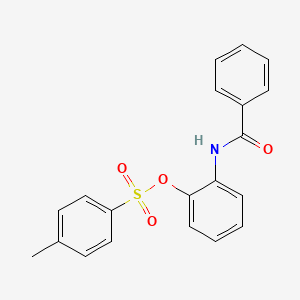
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
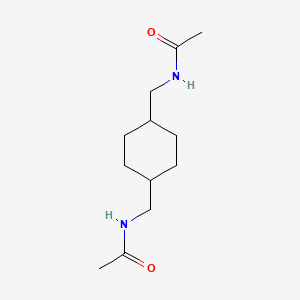
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
